

Dioleoyl Adipate as a Nanocarrier in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dioleoyl adipate*

Cat. No.: *B13741135*

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Dioleoyl adipate, a diester of oleyl alcohol and adipic acid, has emerged as a promising lipid excipient in the formulation of nanocarrier-based drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a suitable candidate for developing advanced therapeutic modalities. This document provides detailed application notes and experimental protocols for the utilization of **dioleoyl adipate** in the fabrication of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Application Notes

Dioleoyl adipate serves as a liquid lipid component in the matrix of lipid nanoparticles. Its inclusion in these formulations can lead to several advantages, including:

- **Enhanced Drug Solubility and Loading:** The ester nature of **dioleoyl adipate** allows for effective solubilization of lipophilic drugs, leading to higher drug loading capacity within the nanocarrier.
- **Improved Encapsulation Efficiency:** By creating a less crystalline and more amorphous lipid matrix, **dioleoyl adipate** helps in accommodating drug molecules, thereby increasing the encapsulation efficiency.
- **Controlled Drug Release:** The presence of **dioleoyl adipate** can modulate the release profile of the encapsulated drug, enabling sustained or controlled release kinetics.

- **Increased Stability:** The incorporation of a liquid lipid can prevent drug expulsion during storage by reducing the crystallinity of the solid lipid matrix.

Experimental Protocols

Preparation of Dioleoyl Adipate-Based Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol describes the preparation of NLCs using a high-pressure homogenization technique, a widely used method for the production of lipid nanoparticles.

Materials:

- Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
- **Dioleoyl Adipate** (Liquid Lipid)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Co-surfactant (e.g., Soya lecithin)
- Purified Water

Equipment:

- High-shear homogenizer
- High-pressure homogenizer
- Water bath or heating plate with magnetic stirrer
- Particle size analyzer
- Zeta potential analyzer

Procedure:

- Preparation of the Lipid Phase:
 - Melt the solid lipid by heating it 5-10°C above its melting point.
 - Add the **dioleoyl adipate** and the API to the molten solid lipid.
 - Stir the mixture continuously until a clear, homogenous lipid phase is obtained.
- Preparation of the Aqueous Phase:
 - Dissolve the surfactant and co-surfactant in purified water.
 - Heat the aqueous phase to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
 - Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 8000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse pre-emulsion.
- High-Pressure Homogenization:
 - Subject the pre-emulsion to high-pressure homogenization at a specific pressure (e.g., 500-1500 bar) for a certain number of cycles (e.g., 3-5 cycles).
 - The temperature during homogenization should be maintained above the melting point of the solid lipid.
- Cooling and NLC Formation:
 - Cool the resulting nanoemulsion in an ice bath or at room temperature to allow for the recrystallization of the lipid matrix and the formation of NLCs.
- Purification and Storage:
 - The NLC dispersion can be purified by dialysis or centrifugation to remove any untrapped drug or excess surfactant.

- For long-term storage, the NLC dispersion can be lyophilized.

Characterization of Dioleoyl Adipate-Based NLCs

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

- Dilute the NLC dispersion with purified water to an appropriate concentration.
- Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.
- Measure the zeta potential using the same instrument equipped with an electrode assembly to assess the surface charge of the nanoparticles.

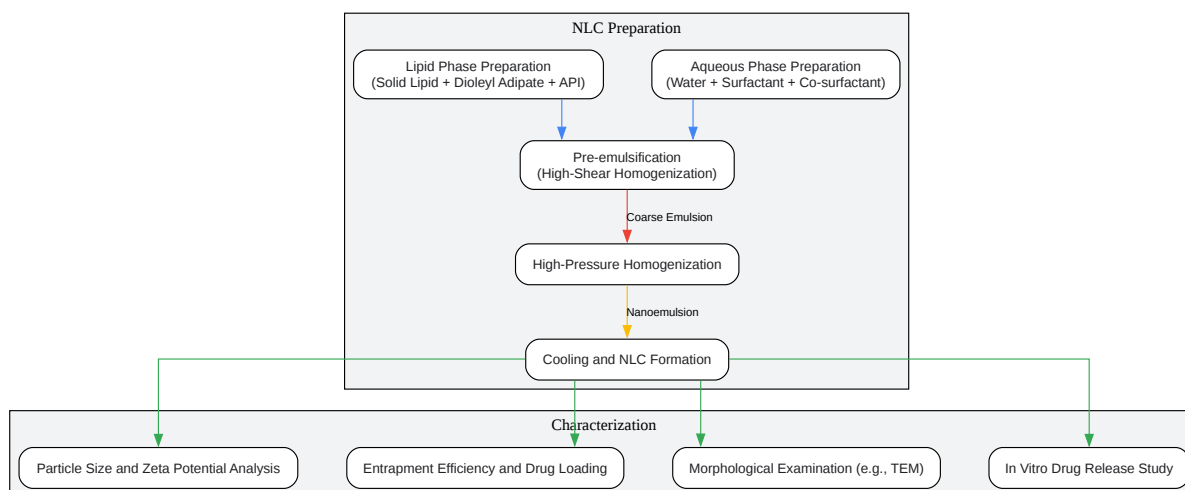
b) Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

- Separate the untrapped drug from the NLC dispersion by ultracentrifugation or centrifugal filter devices.
- Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the EE and DL using the following equations:
 - $EE (\%) = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug) / Total\ amount\ of\ drug] \times 100$
 - $DL (\%) = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug) / Total\ weight\ of\ lipid\ and\ drug] \times 100$

Quantitative Data Summary

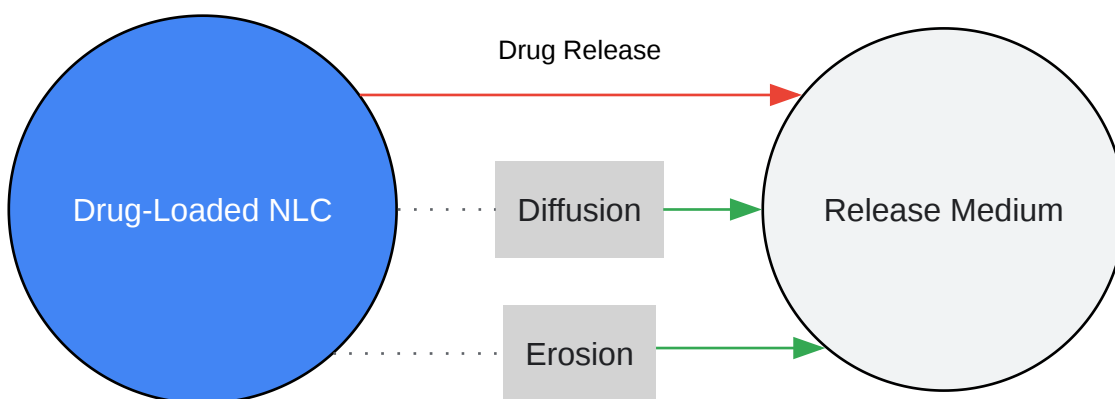
Formulation	Drug	Dioleyle Adipate (%)	Particle Size (nm)	PDI	Zeta Potential (mV)	Entrapment Efficiency (%)	Drug Loading (%)	Reference
NLC	Triptolide	20	132.4 ± 3.1	0.18 ± 0.03	-25.6 ± 1.2	92.3 ± 2.5	4.6 ± 0.1	
NLC	Triptolide	30	145.8 ± 4.5	0.21 ± 0.04	-28.9 ± 1.5	95.1 ± 1.9	4.8 ± 0.2	
SLN	Lornoxicam	15	215.7 ± 5.8	0.25 ± 0.05	-18.4 ± 0.9	85.7 ± 3.1	2.1 ± 0.1	
SLN	Lornoxicam	25	240.1 ± 6.2	0.29 ± 0.06	-21.2 ± 1.1	89.4 ± 2.8	2.2 ± 0.1	

Visualizations



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Caption: Workflow for the preparation and characterization of **dioleoyl adipate**-based NLCs.



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Caption: Mechanisms of drug release from **dioleoyl adipate**-based nanocarriers.

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